molecular formula C7H5BrINO2 B3039316 2-Amino-3-bromo-5-iodobenzoic acid CAS No. 101421-33-4

2-Amino-3-bromo-5-iodobenzoic acid

Cat. No.: B3039316
CAS No.: 101421-33-4
M. Wt: 341.93 g/mol
InChI Key: NMZSVILLNIVCIH-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative. It is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, making it a compound of interest in various chemical and pharmaceutical research fields. The molecular formula of this compound is C7H5BrINO2, and it has a molecular weight of 341.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the bromination and iodination of 2-amino benzoic acid. The reaction conditions often involve the use of bromine and iodine in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-bromo-5-iodobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-iodobenzoic acid
  • 2-Amino-3-bromo-4-iodobenzoic acid
  • 2-Amino-4-bromo-5-iodobenzoic acid

Uniqueness

2-Amino-3-bromo-5-iodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and in the study of structure-activity relationships in medicinal chemistry .

Biological Activity

2-Amino-3-bromo-5-iodobenzoic acid (CAS Number: 188815-32-9) is a compound of increasing interest in the field of medicinal chemistry and biological research. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C7_7H4_4BrI O2_2
  • Molecular Weight : 326.915 g/mol
  • Melting Point : 218–221 °C
  • Solubility : Soluble in methanol; sparingly soluble in water.

Pharmacological Effects

This compound has shown various biological activities, particularly in the context of receptor modulation and enzyme inhibition:

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
  • Structural Modifications : The presence of halogens (bromine and iodine) may influence the compound's binding affinity and specificity towards target enzymes or receptors.

Synthesis and Biological Evaluation

A notable study focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their ability to inhibit thromboxane A2 synthesis, demonstrating a significant reduction in thromboxane levels in vitro. This suggests potential applications in cardiovascular therapies .

Comparative Studies

A comparative analysis was conducted with other halogenated benzoic acids to assess their antimicrobial properties. Results indicated that compounds with multiple halogen substitutions exhibited enhanced activity against Gram-positive bacteria, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Data Table

PropertyValue
Molecular FormulaC7_7H4_4BrI O2_2
Molecular Weight326.915 g/mol
Melting Point218–221 °C
SolubilitySoluble in methanol
Thromboxane Receptor ActivitySignificant inhibition observed
Antimicrobial ActivityPromising against Gram-positive bacteria

Properties

IUPAC Name

2-amino-3-bromo-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZSVILLNIVCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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